6-Chloro-5-methoxynicotinic acid

Descripción

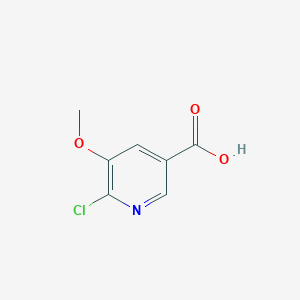

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPYILBWBQBKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677249 | |

| Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915107-39-0 | |

| Record name | 6-Chloro-5-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 6-Chloro-5-methoxynicotinic Acid

The preparation of this compound can be approached through various synthetic pathways, primarily involving the sequential or concerted introduction of the chloro and methoxy (B1213986) functionalities onto a nicotinic acid scaffold.

Chlorination Strategies for Nicotinic Acid Precursors

The introduction of a chlorine atom onto the pyridine (B92270) ring is a critical step in the synthesis of this compound. Several methods have been developed for the chlorination of nicotinic acid and its derivatives. One common precursor is 6-hydroxynicotinic acid, which can be synthesized from DL-malic acid through a cyclization and ammonification reaction. Subsequent chlorination of 6-hydroxynicotinic acid furnishes the desired 6-chloronicotinic acid. Another approach involves the direct oxidation of 2-chloro-5-methylpyridine (B98176) to yield 6-chloronicotinic acid.

For the chlorination of a methoxy-substituted nicotinic acid, such as the conversion of 2-methoxynicotinic acid to 5-chloro-2-methoxynicotinic acid, alkali metal hypochlorites in a homogeneous aqueous solvent system have been employed. This method avoids the use of hazardous chlorine gas. Other general chlorinating agents for aromatic systems include phosphorus chlorides like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

| Precursor | Chlorinating Agent | Product | Reference |

| 6-Hydroxynicotinic acid | Not specified | 6-Chloronicotinic acid | |

| 2-Chloro-5-methylpyridine | Oxygen/Cobalt acetate (catalyst) | 6-Chloronicotinic acid | |

| 2-Methoxynicotinic acid | Alkali metal hypochlorite | 5-Chloro-2-methoxynicotinic acid |

Methoxy Group Introduction Methodologies

The incorporation of a methoxy group onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a chloropyridine derivative serves as the substrate, and a methoxide source, such as sodium methoxide, acts as the nucleophile. The reaction of 2-chloropyridine with sodium methoxide in refluxing methanol is a known method for the synthesis of 2-methoxypyridine. The success of this substitution is dependent on the electronic properties of the pyridine ring, with electron-withdrawing groups enhancing the reactivity towards nucleophilic attack. The positions most susceptible to nucleophilic attack on the pyridine ring are the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the ring nitrogen.

Modern cross-coupling reactions also offer powerful tools for the formation of aryl-oxygen bonds. Copper-catalyzed methoxylation of aryl halides provides an effective method for introducing a methoxy group. Similarly, palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to the formation of C-O bonds, allowing for the coupling of alcohols with aryl halides.

| Substrate | Reagent | Reaction Type | Product |

| Chloropyridine derivative | Sodium methoxide/Methanol | Nucleophilic Aromatic Substitution | Methoxypyridine derivative |

| (Hetero)aryl halide | Sodium methoxide, Copper(II) chloride/2,2'-bipyridine | Copper-catalyzed methoxylation | (Hetero)aryl methyl ether |

| Aryl halide | Alcohol, Palladium catalyst | Buchwald-Hartwig C-O Coupling | Aryl ether |

Convergent and Divergent Synthesis Approaches

The synthesis of this compound can be designed using either convergent or divergent strategies.

A divergent synthesis would commence from a common, readily available starting material, such as nicotinic acid or a derivative thereof. This precursor would then undergo a series of sequential reactions to introduce the chloro and methoxy substituents. For instance, one could envision the methoxylation of a di-chlorinated nicotinic acid derivative, followed by selective de-chlorination, or the chlorination of a methoxy-substituted nicotinic acid. This approach is often practical for producing a library of related compounds from a single precursor.

Derivatization Strategies of this compound

The presence of the carboxylic acid moiety in this compound allows for a variety of chemical transformations, enabling its use as a scaffold for the synthesis of more complex molecules.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important functional groups in many biologically active compounds.

Esterification can be achieved through standard methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation reactions often proceed via the activation of the carboxylic acid. A common method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For instance, 5-chloro-2-methoxynicotinic acid has been converted to its nicotinoyl chloride, which is then used to form an amide. Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine, bypassing the need for the isolation of the acyl chloride.

| Reaction | Reagents | Intermediate | Product |

| Esterification | Alcohol, Acid catalyst | - | Ester |

| Amidation | Thionyl chloride/Oxalyl chloride, Amine | Acyl chloride | Amide |

| Amidation | Coupling reagents, Amine | Activated ester | Amide |

Transformations at the Carboxylic Acid Moiety

Beyond esterification and amidation, the carboxylic acid group can undergo a range of other chemical transformations. For example, the carboxylic acid can be converted into an amino group through rearrangements such as the Hofmann or Curtius rearrangement.

In the Hofmann rearrangement , the carboxylic acid is first converted to its primary amide. Treatment of the amide with a halogen (e.g., bromine) and a strong base leads to the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine with one less carbon atom.

The Curtius rearrangement involves the conversion of the carboxylic acid to an acyl azide, typically via the corresponding acyl chloride. Thermal or photochemical decomposition of the acyl azide results in the formation of an isocyanate, which can then be trapped with water or an alcohol to yield an amine or a carbamate, respectively.

These transformations provide synthetic routes to aminopyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.

Modifications of the Pyridine Ring System

The pyridine ring is an electron-deficient heterocycle, and its reactivity is heavily influenced by the nature and position of its substituents. Modifications often involve skeletal editing, which transcends simple peripheral functionalization to enable profound structural diversification. nih.gov

One powerful, metal-free approach for reconstructing the pyridine core involves its conversion into fused bicyclic heterocycles. nih.gov This strategy utilizes the reaction of N-pyridinium salts with hydrazine nucleophiles, which proceeds through a sequence of nucleophilic addition followed by a 6π-electrocyclic ring opening and closure, ultimately forming a new fused ring system. nih.gov This methodology is notable for its ability to accommodate a wide range of functional groups in a one-pot protocol. nih.gov

Further functionalization can be achieved through radical-based pathways, which offer distinct positional selectivity compared to classical Minisci-type reactions. acs.org This approach involves the generation of pyridinyl radicals from pyridinium ions under acidic conditions via single-electron transfer (SET) reduction. acs.org These neutral pyridinyl radicals can then effectively couple with other radical species, such as those derived from allylic C-H bonds, to form new C(sp²)–C(sp³) bonds. acs.org The regioselectivity of this functionalization is influenced by the substituents present on the pyridine ring; for instance, meta-halogen substituents can direct functionalization to the C4 position with high selectivity. acs.org

Late-stage functionalization of complex molecules containing pyridine fragments is another crucial area. Protocols have been developed for the selective deprotonation and functionalization at the C4 position of the pyridine ring using organosodium bases like n-butylsodium, which circumvents the typical nucleophilic addition at the C2 position often observed with organolithium reagents. nih.gov

| Modification Strategy | Reagents/Conditions | Outcome |

| Fused Bicyclic Heterocycle Formation | N-pyridinium salt, Hydrazine nucleophiles | Planar (2D) and three-dimensional (3D) fused bicyclic systems nih.gov |

| Radical C-H Functionalization | Photochemical, Acidic conditions, SET reduction | C(sp²)–C(sp³) bond formation with distinct regioselectivity acs.org |

| C4-Position Functionalization | n-Butylsodium, Transmetalation to Zinc Chloride | Selective alkylation or Negishi cross-coupling at the C4 position nih.govchemrxiv.org |

Halogen Displacement Reactions

The chlorine atom at the C6 position of this compound is a key handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com For SNAr to occur on an electron-rich aromatic system, the ring must be activated by the presence of strong electron-withdrawing groups. The electron-deficient nature of the pyridine ring inherently facilitates such substitutions.

The SNAr mechanism is typically a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction is initiated by the nucleophile attacking the carbon atom bearing the leaving group. youtube.com The rate-determining step is often the initial nucleophilic attack. youtube.com The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, stabilizes the negative charge in the Meisenheimer complex, thereby activating the ring towards the substitution reaction. youtube.comyoutube.com

In the context of halopyridines, the reactivity of the halogen as a leaving group can be counterintuitive. While iodine is typically the best leaving group in many substitution reactions, fluorine is often the most effective for SNAr. youtube.com This is because the rate-limiting step is the nucleophilic attack, and the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to attack. youtube.com

A more reactive halogen can displace a less reactive one from a solution of its salt, a process governed by the relative reactivity of the halogens (F > Cl > Br > I). savemyexams.comyoutube.comyoutube.com For instance, adding chlorine solution to a potassium bromide solution results in the formation of bromine. savemyexams.com These displacement reactions are redox processes where one halogen is oxidized and the other is reduced. youtube.com

| Reaction Type | Key Features | Intermediate |

| Nucleophilic Aromatic Substitution (SNAr) | Requires electron-deficient ring; Rate-determining step is nucleophilic attack. youtube.com | Meisenheimer Complex youtube.com |

| Halogen Displacement | A more reactive halogen displaces a less reactive one from its salt. savemyexams.comyoutube.com | Redox reaction |

Catalytic and Stereoselective Syntheses Involving this compound Scaffolds

Palladium-Catalyzed Coupling Reactions of Halopyridines

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. core.ac.uklibretexts.org The chlorine atom on the this compound scaffold makes it an excellent substrate for these transformations, particularly the Suzuki-Miyaura coupling. core.ac.ukresearchgate.net

The Suzuki-Miyaura reaction couples an organic halide with an organoboron compound, such as a boronic acid. core.ac.uk The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a palladium(II) complex. mdpi.comnih.gov The ease of this step is influenced by the C-X bond strength and the steric and electronic properties of the ligands on the palladium catalyst. nih.gov

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. mdpi.com

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst. mdpi.comnih.gov

The choice of ligand is crucial for controlling the reactivity and selectivity of the coupling reaction. Bulky, electron-donating phosphine and N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition of less reactive aryl chlorides and increase the rate of reductive elimination. nih.gov In some cases, ligand-free systems using palladium acetate in aqueous media have proven highly efficient for the coupling of chloropyridines. researchgate.net

The inherent substrate biases in dihalogenated pyridines typically lead to preferential reaction at the C-X bond adjacent to the nitrogen atom (e.g., C2 or C6). nih.govnih.gov However, unconventional site-selectivity can be achieved by modifying the catalyst system. For example, the use of hindered NHC ligands like IPr has been shown to favor C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov

| Reaction | Coupling Partners | Key Mechanistic Steps | Catalyst/Ligand Examples |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid core.ac.uk | Oxidative Addition, Transmetalation, Reductive Elimination nih.gov | Pd(OAc)₂, Pd/IPr, Pd-PEPPSI-IPr researchgate.netnih.gov |

| Mizoroki-Heck | Aryl/Vinyl Halide + Alkene mdpi.com | Oxidative Addition, Migratory Insertion, β-Hydride Elimination libretexts.org | Pd(OAc)₂, Bidentate phosphines mdpi.com |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne mdpi.com | Two catalytic cycles (Pd and Cu) mdpi.com | Pd(0) complexes, Cu(I) co-catalyst mdpi.com |

Asymmetric Synthesis Approaches Utilizing Nicotinic Acid Derivatives

Asymmetric synthesis, the creation of chiral molecules with a defined geometry, is of paramount importance in organic chemistry, particularly for producing biologically active compounds. uwindsor.ca Nicotinic acid derivatives serve as versatile scaffolds in this field. Asymmetric synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral reagents, or enantioselective catalysis. uwindsor.cauvic.ca

Chiral Auxiliaries : This approach involves temporarily attaching a chiral group (the auxiliary) to an achiral substrate. uwindsor.ca This auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new chiral center under substrate control. uwindsor.ca After the desired transformation, the auxiliary is removed. Oxazolidinones derived from amino acids are classic examples of such auxiliaries. uvic.ca

Enantioselective Catalysis : This is often the most desirable method, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca The catalyst creates a chiral environment that biases the reaction pathway, leading to the preferential formation of one enantiomer over the other. uwindsor.ca

In the context of nicotinic acid derivatives, Rh-catalyzed asymmetric additions of aryl boron nucleophiles to N-alkyl nicotinate salts have been developed. nih.gov These reactions can proceed with remarkable regioselectivity and high enantiomeric excess (ee), delivering dearomatized dihydropyridine (B1217469) products. nih.gov Interestingly, the regioselectivity of the addition (e.g., to the C2, C4, or C6 position) can be controlled by the choice of the chiral ligand on the metal catalyst. For instance, a Rh/BINAP combination favors C6 addition, while smaller bite-angle ligands like Bobphos can direct the addition to the C2 position. nih.gov

Stereoselective synthesis of nicotinamide nucleoside analogs has also been achieved via the glycosylation of presilylated nicotinic acid derivatives, demonstrating another route to chiral structures from this scaffold. nih.gov

| Asymmetric Strategy | Description | Example Application |

| Chiral Auxiliary | A removable chiral group is attached to the substrate to direct stereochemistry. uwindsor.cauvic.ca | Enantioselective enolate alkylation using oxazolidinone auxiliaries. uvic.ca |

| Enantioselective Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral product. uwindsor.ca | Rh-catalyzed regiodivergent addition of aryl boronic acids to nicotinate salts. nih.gov |

| Chiral Reagents | A stoichiometric chiral reagent induces asymmetry in the product. uvic.ca | Chiral reductions using CBS reagents. uvic.ca |

Chemo- and Regioselective Transformations

Molecules with multiple functional groups or reactive sites, such as this compound, present challenges and opportunities for selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over others. purechemistry.org

Regioselectivity is the preference for a reaction to occur at a specific position or site within a molecule. purechemistry.org

In palladium-catalyzed cross-coupling reactions of di- or poly-substituted halopyridines, achieving high regioselectivity is a significant challenge. nih.govnih.gov As noted previously, the inherent electronic properties of the pyridine ring typically favor reaction at positions adjacent to the nitrogen (C2/C6). nih.gov However, catalyst control can override this intrinsic preference. For example, specific palladium/NHC ligand systems can invert the conventional site preference in 2,4-dichloropyridines to favor coupling at the C4 position, distal to the nitrogen. nih.gov

Multi-component reactions, where several reactants combine in a single operation, demand precise control over both chemo- and regioselectivity. nih.gov Nickel-catalyzed four-component reactions have been developed to synthesize polysubstituted 1,3-dienes with high selectivity, demonstrating how catalysis can orchestrate complex transformations. nih.gov

For nicotinic acid derivatives specifically, [3+2] cycloaddition reactions between nitrones and nitroalkenes have been shown to proceed with complete regio- and stereocontrol, yielding highly functionalized isoxazolidines. mdpi.com The regioselectivity in these cases is determined by local orbital interactions, which favor the formation of one specific regioisomer. mdpi.com

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones.

Nucleophilic Aromatic Substitution (SNAr): The textbook mechanism for SNAr reactions is a two-step addition-elimination sequence via a Meisenheimer intermediate. nih.gov However, recent computational and kinetic isotope effect (KIE) studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups like chlorine, are more likely to proceed through a concerted mechanism where bond formation and bond breaking occur in a single transition state. nih.gov Stepwise mechanisms are predicted to be more likely only when a very poor leaving group (like fluoride) is involved and the ring is heavily activated by multiple electron-withdrawing groups. nih.gov

Palladium-Catalyzed Cross-Coupling: The mechanism of the Suzuki-Miyaura reaction is generally understood to follow the oxidative addition, transmetalation, and reductive elimination cycle. nih.gov The oxidative addition step itself can be complex. While often depicted as a concerted process, an alternative "SNAr-like" or "dissociative" pathway can operate for electron-deficient heterocycles. nih.gov In this pathway, the palladium catalyst interacts with the ipso-carbon and an ortho atom (like the pyridine nitrogen) while the halide dissociates as an anion, rather than coordinating to the metal in the transition state. nih.gov This mechanistic understanding helps explain the observed regioselectivities and provides a basis for designing catalysts that can control the reaction outcome. nih.gov

| Reaction | Conventional Mechanism | Alternative/Refined Mechanism |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise Addition-Elimination via Meisenheimer Complex. nih.gov | Concerted (single transition state), especially for heterocycles with good leaving groups. nih.gov |

| Pd-Catalyzed Cross-Coupling (Oxidative Addition) | Concerted 3-centered addition of Pd(0) to the C-X bond. nih.gov | SNAr-like/dissociative pathway for electron-deficient heterocycles. nih.gov |

Analytical Methodologies for Research and Characterization

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for determining the structural features of 6-Chloro-5-methoxynicotinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex derivatives of this compound. Both ¹H and ¹³C NMR are routinely used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov

In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different protons. For instance, the proton on the pyridine (B92270) ring will have a characteristic chemical shift, as will the protons of the methoxy (B1213986) group. The integration of these signals provides the ratio of the number of protons in each environment.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring, the carboxylic acid group, and the methoxy group are all distinct and aid in confirming the structure.

For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov These techniques help to establish connectivity between different atoms within the molecule, which is particularly useful when dealing with novel or intricate structures. nih.govnih.gov For example, HMBC can show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular puzzle. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (on pyridine ring) | 8.0 - 9.0 | - |

| H (methoxy group) | 3.8 - 4.2 | - |

| C (carboxylic acid) | - | 165 - 175 |

| C (pyridine ring) | - | 120 - 160 |

| C (methoxy group) | - | 55 - 65 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₆ClNO₃, the expected monoisotopic mass is approximately 187.00362 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing strong evidence for the compound's identity.

Electron impact (EI) ionization is a common method used in MS. When a molecule is ionized by EI, it often fragments in a predictable manner. The analysis of these fragmentation patterns can provide valuable structural information. whitman.edu For this compound, logical losses from the molecular ion could include the loss of a chlorine atom (M-35/37), a methoxy group (M-31), or a carboxylic acid group (M-45). libretexts.org The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. youtube.com

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for analyzing complex mixtures containing derivatives of this compound.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.01090 |

| [M+Na]⁺ | 209.99284 |

| [M-H]⁻ | 185.99634 |

| [M+NH₄]⁺ | 205.03744 |

| [M+K]⁺ | 225.96678 |

| [M+H-H₂O]⁺ | 170.00088 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups.

The carboxylic acid group will exhibit a broad O-H stretching vibration in the range of 3300-2500 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching vibration between 1760-1690 cm⁻¹. libretexts.orglibretexts.org The C-O stretch of the carboxylic acid is typically observed in the 1320-1210 cm⁻¹ region. libretexts.orglibretexts.org

The aromatic pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.org The C-Cl stretching vibration is typically found in the fingerprint region, between 850-550 cm⁻¹. libretexts.org The methoxy group will have C-H stretching vibrations around 2950-2850 cm⁻¹ and a C-O stretching vibration.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) libretexts.orglibretexts.org |

| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong, sharp) libretexts.orglibretexts.org |

| Carboxylic Acid | C-O stretch | 1320 - 1210 libretexts.orglibretexts.org |

| Aromatic Ring | C-H stretch | 3100 - 3000 libretexts.org |

| Aromatic Ring | C-C stretch (in-ring) | 1600 - 1400 libretexts.org |

| Alkyl Halide | C-Cl stretch | 850 - 550 libretexts.org |

| Methoxy Group | C-H stretch | ~2950, ~2850 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and its derivatives. synblock.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Reversed-phase HPLC, often using a C18 or phenyl column, is commonly employed for the analysis of polar organic compounds like this compound. mdpi.com A typical mobile phase might consist of a mixture of water (often with an acid modifier like formic acid or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

By monitoring the eluent with a UV detector at an appropriate wavelength, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration. This allows for accurate quantitative analysis and the determination of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. Purity levels are often reported as a percentage, with research-grade chemicals typically having a purity of 97% or higher. aobchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid group, it can be analyzed after derivatization.

Derivatization involves converting the non-volatile compound into a more volatile derivative. For carboxylic acids, a common derivatization method is esterification, for example, by reacting it with an alcohol in the presence of an acid catalyst to form the corresponding ester. Another common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (B98337) group. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com This technique is highly sensitive and can be used to identify and quantify trace amounts of volatile derivatives or impurities.

Analytical Methodologies for the Research and Characterization of this compound

The rigorous identification and characterization of chemical compounds are foundational to modern chemical research and development. In the case of this compound, a substituted pyridine derivative, a suite of analytical techniques is employed to confirm its structure, assess its purity, and elucidate its three-dimensional arrangement. This article delves into specific analytical methodologies, namely Thin-Layer Chromatography (TLC) for reaction monitoring and crystallographic analysis for structural determination.

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions. Its application is crucial during the synthesis of this compound to track the consumption of starting materials and the formation of the desired product. The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture).

In a typical setup for monitoring the synthesis of this compound, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate alongside the starting materials. The plate is then developed in a chamber containing a suitable mobile phase. The separation of components on the TLC plate is visualized, often using UV light, allowing for a qualitative assessment of the reaction's progress.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. Different compounds exhibit different Rƒ values in a given solvent system, which aids in their identification. For instance, in a hypothetical synthesis of this compound, the disappearance of the spots corresponding to the starting materials and the appearance of a new spot corresponding to the product would indicate a successful reaction.

Hypothetical TLC Data for the Synthesis of this compound

| Compound | Hypothetical Rƒ value | Mobile Phase (Hexane:Ethyl Acetate) |

|---|---|---|

| Starting Material 1 | 0.70 | 7:3 |

| Starting Material 2 | 0.55 | 7:3 |

This table is illustrative and not based on published experimental data for this specific compound.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a specific crystallographic study for this compound has not been found in the surveyed literature, data for the closely related compound, 6-chloronicotinic acid , is available and provides valuable insight into the structural characteristics of this class of compounds. A study by Souza et al. (2007) revealed that 6-chloronicotinic acid forms centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between the carboxylic acid groups. researchgate.net The presence of the chlorine atom was noted to significantly influence the crystal packing. researchgate.net

The crystallographic data for 6-chloronicotinic acid is summarized in the table below.

Crystallographic Data for 6-Chloronicotinic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.899(1) |

| b (Å) | 16.136(4) |

| c (Å) | 10.469(3) |

| β (°) | 94.79(2) |

| Volume (ų) | 655.8(3) |

| Z | 4 |

Data obtained from Souza, D. F. et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(1), o279-o281. researchgate.net

This data for a closely related analogue underscores the type of precise structural information that can be obtained through crystallographic analysis and serves as a valuable reference for understanding the solid-state structure of substituted nicotinic acids.

Applications in Organic Synthesis As a Versatile Building Block

Role in Heterocyclic Compound Synthesis

The structure of 6-chloro-5-methoxynicotinic acid is ideally suited for the synthesis of new heterocyclic systems. The carboxylic acid function can readily participate in condensation and coupling reactions, while the chloro substituent provides a site for nucleophilic substitution or cross-coupling reactions.

One direct application involves the formation of amide bonds with other heterocyclic amines. For instance, in the development of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Oxidase inhibitors, this compound has been reacted with 5-(4-pyridyl)-1,3,4-thiadiazol-2-yl amine. google.com This reaction couples the two heterocyclic fragments to produce 6-chloro-5-methoxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide, a complex molecule featuring three distinct heterocyclic rings. google.com

Table 1: Synthesis of an Amido Thiadiazole Derivative

| Reactants | Product | Application |

|---|---|---|

| This compound | 6-chloro-5-methoxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)nicotinamide | Precursor for NADPH Oxidase Inhibitors google.com |

| 5-(4-pyridyl)-1,3,4-thiadiazol-2-yl amine |

Furthermore, derivatives of this acid are used to construct fused heterocyclic systems. For example, related precursors are employed in the synthesis of compounds like 3-(6-chloropyridin-3-yl)-6,7-dihydro-5H- googleapis.comsmolecule.comambeed.comtriazolo[3,4-b] googleapis.comgoogle.comoxazine, demonstrating how the pyridine (B92270) scaffold can be elaborated into a more complex, multi-ring structure. google.com

Precursor for Complex Organic Molecules

Beyond serving as a core for other heterocycles, this compound is a key starting material for intricate organic molecules, particularly in the agrochemical and pharmaceutical sectors. Its functional groups allow for stepwise, controlled modifications to build a desired final product.

In the field of insecticide development, this acid is a documented precursor to multi-substituted pyridyl sulfoximines. googleapis.com A key synthetic step involves the reduction of the carboxylic acid group with borane (B79455) in tetrahydrofuran (B95107) (THF) to yield (6-chloro-5-methoxypyridin-3-yl)methanol. googleapis.com This resulting alcohol is a pivotal intermediate that undergoes further reactions to build the final, complex insecticidal agent. googleapis.com The initial acid, therefore, serves as a foundational element for the entire synthetic route.

Similarly, its methyl ester derivative, this compound methyl ester, is employed in palladium-catalyzed reactions to access advanced intermediates for pharmacologically active compounds. google.comgoogle.com The synthesis of amido thiadiazole derivatives for potential use as NADPH oxidase inhibitors also highlights the role of the parent acid as a direct precursor to complex, biologically relevant molecules. google.com

Design and Synthesis of Novel Scaffolds for Chemical Libraries

The generation of chemical libraries containing diverse but structurally related compounds is a cornerstone of modern drug and agrochemical discovery. These libraries allow for high-throughput screening to identify new lead compounds. This compound is an excellent scaffold for such libraries due to its multiple, chemically distinct modification points.

The three primary functional handles can be manipulated as follows:

The Carboxylic Acid: This group can be converted into a wide variety of esters, amides, or other acid derivatives. google.com It can also be reduced to an alcohol, which opens up another set of possible chemical transformations. googleapis.com

The Chloro Group: The chlorine atom on the pyridine ring is a prime site for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of a vast array of carbon, nitrogen, or oxygen-based substituents, dramatically increasing molecular diversity. Patent literature describes palladium-catalyzed reactions involving the methyl ester of the acid, showcasing this capability. google.com

The Methoxy (B1213986) Group: This group can be cleaved to reveal a hydroxyl group, providing an additional point for functionalization, such as etherification or esterification.

This inherent chemical versatility allows researchers to systematically create large collections of analogues from a single, readily available starting material. By varying the substituents at each of these three positions, chemists can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This approach is exemplified in patents where libraries of multi-substituted pyridyl sulfoximines were developed for insecticide screening and amido thiadiazole derivatives were created to explore NADPH oxidase inhibition. google.comgoogleapis.com

Medicinal Chemistry Research and Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies of 6-Chloro-5-methoxynicotinic Acid Derivatives

Although specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, principles derived from analogous nicotinic acid series can be extrapolated to predict the biological impact of structural modifications.

The biological activity of nicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. In the context of this compound, modifications would likely focus on the carboxylic acid group, as well as potential alterations to the chloro and methoxy (B1213986) substituents.

For instance, the conversion of the carboxylic acid to various amides is a common strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. The specific amines used for amidation can significantly impact potency and selectivity.

Aryl and Heteroaryl Amides: Introduction of various substituted aryl or heteroaryl rings can lead to interactions with specific pockets in target proteins, potentially enhancing affinity and efficacy.

Alkyl Amides: The length and branching of alkyl chains can influence lipophilicity, which in turn affects cell permeability and metabolic stability.

The chloro and methoxy groups also present opportunities for modification. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or the methoxy group with other alkoxy or aryloxy moieties could fine-tune the electronic and steric profile of the molecule, leading to altered biological activity. A study on 3-heteroaromatic pyridine analogues of nicotine (B1678760) demonstrated that the introduction of chloro and methoxy groups at the 6-position of the pyridine ring was a key area for exploring the structure-activity relationship of CYP2A6 inhibition. acs.org

Table 1: Illustrative SAR Data for Hypothetical 6-Chloro-5-methoxynicotinamide Derivatives

| Compound ID | R Group (Amide) | Hypothetical Biological Activity (IC₅₀, µM) |

| A-1 | -NH₂ | > 50 |

| A-2 | -NH-phenyl | 15.2 |

| A-3 | -NH-(4-fluorophenyl) | 8.5 |

| A-4 | -NH-(3,4-dichlorophenyl) | 2.1 |

| A-5 | -NH-benzyl | 22.8 |

Note: The data in this table is hypothetical and intended to illustrate potential SAR trends based on related nicotinic acid derivatives. It does not represent experimental results for actual this compound derivatives.

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives would involve studying the rotational barriers around the single bonds, particularly the bond connecting the pyridine ring to the carbonyl group of the acid or amide.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govcambridgemedchemconsulting.com For this compound derivatives, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group could be replaced with other acidic moieties such as a tetrazole, hydroxamic acid, or a sulfonamide. These replacements can alter the pKa and hydrogen bonding capabilities of the molecule.

Pyridine Ring Analogs: The pyridine ring itself could be replaced by other five- or six-membered heterocyclic rings (e.g., pyrimidine (B1678525), pyrazine, thiophene) to explore different electronic distributions and hydrogen bonding patterns.

Chloro and Methoxy Group Replacements: The chloro group could be replaced by a trifluoromethyl group (CF₃) to increase lipophilicity and metabolic stability. The methoxy group could be replaced by an amino or methylthio group to alter hydrogen bonding potential and steric bulk. The interchange of hydroxyl and thiol groups is a classic example of bioisosteric replacement. baranlab.org

Table 2: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, improved metabolic stability. |

| Chlorine (-Cl) | Trifluoromethyl (-CF₃) | Increased lipophilicity, blocks metabolic oxidation. |

| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Similar size, altered electronic properties. |

| Pyridine Ring | Thiophene Ring | Maintain aromaticity, different heteroatom. |

Exploration of Potential Therapeutic Activities

Based on the activities of related nicotinic acid and other heterocyclic compounds, derivatives of this compound are hypothesized to possess anti-inflammatory and anti-cancer properties.

Nicotinic acid itself is known to have anti-inflammatory effects, which are mediated through the GPR109A receptor on immune cells like monocytes and macrophages. nih.gov These effects include the reduction of pro-inflammatory cytokines and chemokines. nih.gov Research on other nicotinic acid derivatives has demonstrated their potential as anti-inflammatory agents. For instance, two series of novel nicotinic acid derivatives showed significant anti-inflammatory activity by inhibiting nitrite (B80452) production and downregulating inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2. nih.govresearchgate.net

Derivatives of this compound, by modulating key inflammatory pathways, could offer a novel scaffold for the development of new anti-inflammatory drugs. The chloro and methoxy substituents could enhance binding to inflammatory targets or improve pharmacokinetic properties, leading to increased efficacy.

Pyridine-containing compounds are a well-established class of anti-cancer agents, with several approved drugs featuring this heterocyclic core. nih.gov The anti-cancer potential of pyridine carboxylic acids and their metal complexes has also been investigated. jcmimagescasereports.org Studies on pyridinecarboxylic acid derivatives have shown cytotoxic activity against various cancer cell lines, such as colon cancer (HT29) and breast cancer (MCF-7). researchgate.net

The presence of a chlorine atom in a molecule can sometimes enhance its anti-cancer activity. Therefore, derivatives of this compound are plausible candidates for anti-cancer drug discovery. The mechanism of action could involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Anti-Viral Properties

The antiviral potential of nicotinic acid derivatives has been a subject of growing interest. Recent studies have shed light on the role of the nicotinic acid receptor, GPR109A, in orchestrating an antiviral innate immune response. directivepublications.org Activation of GPR109A by nicotinic acid has been shown to promote autophagy, a cellular process that plays a crucial role in defending against viral infections. directivepublications.org This GPR109A-mediated induction of autophagy leads to an enhanced production of interferons, which are key signaling proteins in the host's antiviral defense mechanism. directivepublications.org

Specifically, research has demonstrated that nicotinic acid can reduce viral titers in both the spleen and intestine of mice infected with Vesicular Stomatitis Virus (VSV). directivepublications.org This effect is dependent on the presence of GPR109A, as the protective effect is absent in GPR109A knockout mice. directivepublications.org These findings suggest that targeting the GPR109A receptor with suitable ligands, potentially including derivatives of this compound, could represent a viable strategy for the development of novel antiviral therapeutics. directivepublications.org

Furthermore, a broader review of pyridine-containing heterocycles has highlighted their significant antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov The mechanisms of action for these pyridine derivatives are diverse and include the inhibition of viral enzymes such as reverse transcriptase and polymerase, as well as interference with viral entry and replication. nih.gov While direct antiviral testing of this compound derivatives is not extensively reported, the established antiviral properties of the broader pyridine class provide a strong rationale for their investigation.

Enzyme Inhibition and Receptor Modulation

Derivatives of nicotinic acid have demonstrated significant activity as inhibitors of various enzymes and modulators of key receptors, highlighting the therapeutic potential of the this compound scaffold in these areas.

Research into novel nicotinic acid derivatives has identified potent noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov This inhibitory action suggests a potential application in the management of type 2 diabetes. nih.gov Mechanistic studies have revealed that the most promising compounds act via a noncompetitive inhibition mechanism for both enzymes. nih.gov

In the realm of cancer therapy, nicotinic acid-based compounds have been designed as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov One particularly potent derivative exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM against VEGFR-2. nih.gov

Furthermore, derivatives of 2-chloro-5-methoxypyridine (B151447) have been developed as high-affinity ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov A series of these compounds displayed in vitro binding affinities in the picomolar range, with Kᵢ values between 9 and 331 pM. nih.gov This highlights the potential for developing selective modulators of nAChRs for various neurological conditions. The antagonist activity of related compounds, such as 6-methyl-2-(phenylethynyl)-pyridine (MPEP), on the mGlu5 receptor further underscores the versatility of this chemical space in targeting central nervous system receptors. nih.gov

The inhibitory effects of niacin analogues on the induction of ornithine decarboxylase (ODC) activity have also been investigated. nih.gov Nicotinic acid and its related compounds were found to significantly inhibit the induction of this enzyme, which is involved in cell proliferation. nih.gov

Table 1: Enzyme and Receptor Activity of Nicotinic Acid Derivatives

| Compound Class | Target | Activity | Key Findings |

|---|---|---|---|

| Nicotinic acid derivatives | α-amylase, α-glucosidase | Inhibition | Noncompetitive inhibition mechanism. nih.gov |

| Nicotinic acid-based compounds | VEGFR-2 | Inhibition | IC₅₀ = 0.068 μM for the most potent derivative. nih.gov |

| 2-chloro-5-methoxypyridine derivatives | nAChR | Modulation | High affinity ligands with Kᵢ values of 9-331 pM. nih.gov |

| 6-methyl-2-(phenylethynyl)-pyridine (MPEP) | mGlu5 receptor | Antagonism | Selective non-competitive antagonist. nih.gov |

Ligand Design and Target Interaction Studies

The design of potent and selective ligands based on the this compound scaffold has been guided by rational drug design principles and computational modeling techniques.

Rational Drug Design Approaches

Rational drug design has been instrumental in the development of novel nicotinic acid derivatives with specific biological activities. For instance, novel cytotoxic agents based on the nicotinic acid framework were designed to selectively inhibit VEGFR-2. nih.gov This design strategy led to the identification of compounds with high cytotoxic potential and selectivity towards cancer cell lines. nih.gov

Similarly, the development of high-affinity ligands for the nicotinic acetylcholine receptor (nAChR) was based on a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. nih.gov A molecular modeling study of these compounds revealed differences in their conformational profiles and electronic properties, providing valuable insights into the structure-activity relationships (SAR) at the nAChR. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking studies have been employed to understand the binding interactions of nicotinic acid derivatives with their target proteins. In the case of VEGFR-2 inhibitors, docking of a potent compound into the receptor's binding pocket revealed a binding mode similar to that of the known inhibitor sorafenib. nih.gov

Molecular modeling has also been crucial in understanding the interactions of ligands with the nAChR. nih.gov These studies have helped to elucidate the conformational and electronic properties that contribute to high-affinity binding. nih.gov

In Vitro and In Vivo Pharmacological Evaluations

The pharmacological properties of derivatives based on the this compound scaffold have been assessed through a combination of in vitro and in vivo studies.

In vitro cytotoxicity screening of novel nicotinic acid-based compounds against a panel of 60 human cancer cell lines identified several highly active agents. nih.gov Two of the most potent compounds were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines, with one compound exhibiting higher cytotoxic potential than the standard drug doxorubicin (B1662922) against HCT-15 and PC-3 cells. nih.gov

In vivo studies have provided evidence for the antiviral effects of nicotinic acid. In a mouse model of VSV infection, administration of nicotinic acid led to a reduction in viral titers in the spleen and intestine. directivepublications.org This protective effect was found to be dependent on the GPR109A receptor, as it was not observed in knockout mice. directivepublications.org

Table 2: In Vitro and In Vivo Activity of Nicotinic Acid Derivatives

| Compound/Derivative | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Novel nicotinic acid derivatives | In vitro cytotoxicity (60 cancer cell lines) | Identified compounds with high cytotoxic potential. | nih.gov |

| Compound 5c | In vitro cytotoxicity (HCT-15, PC-3 cells) | Higher cytotoxic potential than doxorubicin. | nih.gov |

Mechanism of Action Elucidation for Bioactive Derivatives

Understanding the mechanism of action of bioactive derivatives of this compound is crucial for their further development as therapeutic agents.

The antiviral effects of nicotinic acid are thought to be mediated through the GPR109A receptor, which triggers an autophagy-dependent innate immune response. directivepublications.org Activation of this pathway leads to the production of interferons, which play a critical role in combating viral infections. directivepublications.org The general mechanism of antiviral drugs often involves inhibiting viral replication within host cells by targeting various stages of the viral life cycle, such as entry, genome replication, or release. nih.govebsco.com

For anticancer derivatives, the mechanism of action has been linked to the induction of apoptosis. nih.gov A potent VEGFR-2 inhibitor was found to cause a 4.3-fold increase in caspase-3 levels, a key executioner enzyme in the apoptotic cascade. nih.gov

In the context of enzyme inhibition, mechanistic studies of nicotinic acid derivatives targeting α-amylase and α-glucosidase have revealed a noncompetitive mode of inhibition. nih.gov This indicates that the inhibitors bind to a site on the enzyme that is distinct from the active site, leading to a conformational change that reduces the enzyme's catalytic activity. nih.gov

The mechanism of action for nicotinic acid in modulating lipid levels is also well-documented, involving the inhibition of lipolysis in adipose tissue and a reduction in the synthesis of very-low-density lipoproteins (VLDL) in the liver. researchgate.net

Investigation of Molecular Targets and Pathways

There is no available scientific literature that identifies or suggests specific molecular targets or biological pathways that are directly modulated by this compound. Research often focuses on the final, more complex compounds synthesized from such intermediates. For instance, unrelated studies have investigated the structure-activity relationships of compounds containing a chloro-substituent, such as 6-chloro-1-phenylbenzazepines, which have been identified as dopamine (B1211576) D1 receptor antagonists. mdpi.com However, this research does not implicate this compound as having activity at this or any other target.

Cellular Assay Development and Screening

Consistent with the lack of identified molecular targets, there are no published reports on the development of specific cellular assays for the purpose of screening or characterizing the biological activity of this compound. While other chloro-containing compounds, such as certain 5-chloro-6-methylaurone derivatives, have been evaluated for their anticancer properties in cellular assays, this is distinct from research into this compound. nih.gov The scientific community has not presented any data from cellular screening that would indicate a pharmacological profile for this specific nicotinic acid derivative.

Agrochemical Research and Environmental Science Studies

Function as a Precursor in Agrochemical Synthesis

While direct public-domain evidence detailing the explicit use of 6-Chloro-5-methoxynicotinic acid as a starting material in large-scale agrochemical production is limited, its chemical structure strongly suggests its potential as a key intermediate in the synthesis of certain agricultural compounds, particularly herbicides. The nicotinic acid backbone is a common feature in a variety of bioactive molecules.

The synthesis of sulfonylurea herbicides, such as nicosulfuron (B1678754), often involves the coupling of a pyridine (B92270) derivative with a pyrimidine (B1678525) amine via a sulfonylurea bridge. The structure of this compound makes it a plausible candidate for modification and subsequent use in such synthetic pathways. Chemical intermediates are fundamental in the manufacturing of pesticides, serving as the building blocks for the final active ingredients. echemi.comchemblink.com The presence of chlorine and methoxy (B1213986) functional groups on the pyridine ring of this compound offers versatile reaction sites for chemists to build more complex herbicidal molecules. For instance, similar chlorinated pyridine intermediates are crucial in the synthesis of various agrochemicals. researchgate.netsemanticscholar.org

Environmental Fate and Degradation Studies

The environmental presence of this compound is likely linked to the degradation of parent herbicidal compounds. Understanding its behavior and persistence in the environment is crucial for assessing the long-term impact of these herbicides.

Photolytic and Photocatalytic Degradation Pathways

Studies on the degradation of the structurally similar compound, 6-chloronicotinic acid (6CNA), a known degradation product of neonicotinoid insecticides, provide insights into the potential photolytic and photocatalytic fate of this compound. publications.gc.ca Research has shown that while direct photolysis of 6CNA under UVA irradiation is negligible, its photocatalytic degradation in the presence of titanium dioxide (TiO₂) is significantly more effective, following first-order kinetics. publications.gc.ca This process involves the generation of highly reactive hydroxyl radicals that attack the chemical structure. The photocatalytic degradation of 6CNA leads to the formation of hydroxylated intermediates, such as 6-chloro-5-hydroxynicotinic acid. nih.gov This suggests that a similar pathway involving hydroxylation could be a potential degradation route for this compound under photocatalytic conditions.

The degradation of the parent herbicide nicosulfuron is also influenced by light. Its dissipation in soil is subject to photolysis, with the initial step being the cleavage of the urea (B33335) moiety. ekb.eg

Identification of Environmental Metabolites

The primary environmental metabolites of the herbicide nicosulfuron result from the cleavage of its sulfonylurea bridge. publications.gc.ca This breakdown leads to the formation of two major metabolites: a pyridine-containing part and a pyrimidine-containing part. publications.gc.cafrontiersin.orgnih.gov

The main identified metabolites of nicosulfuron include:

2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM) frontiersin.orgnih.gov

2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP) frontiersin.orgnih.gov

2-(N-formylsulfamoyl)-N,N-dimethylnicotinamide researchgate.net

4,6-dimethoxypyrimidin-2-amine researchgate.net

While this compound is not directly listed as a primary metabolite in these studies, its structure is closely related to the pyridine portion of nicosulfuron. It is plausible that it could be a secondary or minor metabolite formed through further transformation of the initial pyridine-containing degradation products under specific environmental conditions.

| Parent Compound | Major Identified Metabolites | Potential Formation Pathway |

| Nicosulfuron | 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM), 2-amino-4,6-dimethoxypyrimidine (ADMP) | Cleavage of the sulfonylurea bridge publications.gc.cafrontiersin.orgnih.gov |

| 6-Chloronicotinic acid | 6-chloro-5-hydroxynicotinic acid | Photocatalytic hydroxylation nih.gov |

Biodegradation Processes in Environmental Matrices

The biodegradation of nicosulfuron, a key source of related environmental compounds, is influenced by soil and water conditions. Nicosulfuron is broken down by microorganisms and chemical reactions in water, and it is generally not expected to persist in aerobic environments. publications.gc.ca However, it can be more persistent under anaerobic soil conditions. publications.gc.ca The rate of degradation is affected by soil pH, with a faster breakdown in acidic soils compared to neutral or alkaline soils. ekb.egagriculturejournals.cz

Fungal degradation has been identified as a significant pathway for nicosulfuron dissipation. The ascomycete fungus Plectosphaerella cucumerina AR1, isolated from submerged leaf litter, has been shown to degrade nicosulfuron through a co-metabolic process. frontiersin.orgnih.gov This degradation follows first-order kinetics and is dependent on the presence of a carbon source like glucose. frontiersin.orgnih.gov The fungus breaks down nicosulfuron by hydrolyzing the sulfonylurea bridge, leading to the formation of ASDM and ADMP. frontiersin.orgnih.gov

| Herbicide | Degradation Half-life (DT50) in Soil | Influencing Factors |

| Nicosulfuron | 9.43–16.13 days (acidic soils) | Soil pH, microbial activity agriculturejournals.cz |

| Nicosulfuron | 43.31 days (slightly alkaline soil) | Soil pH, microbial activity agriculturejournals.cz |

| Nicosulfuron | 18 days (at pH 5) | pH ekb.eg |

Ecotoxicological Implications of Environmental Transformation Products

The ecotoxicological profile of nicosulfuron and its degradation products is a subject of ongoing research. While the parent compound is designed to be toxic to specific weeds, its effects on non-target organisms are a concern.

Studies have shown that nicosulfuron can have sublethal effects on aquatic organisms and terrestrial plants. researchgate.netcnrs.fr For instance, environmentally relevant concentrations of nicosulfuron have been found to alter the embryonic development of amphibians and cause oxidative stress. cnrs.fr

Regarding its transformation products, some research suggests that the degradation of nicosulfuron can lead to less toxic compounds than the parent herbicide. researchgate.net One assessment indicated that the major breakdown products of nicosulfuron were not a significant concern for terrestrial and aquatic life. publications.gc.ca However, it is important to note that the toxicity of treated samples after photocatalytic degradation of the related compound 6-chloronicotinic acid was found to be higher in some cases, despite mineralization, suggesting the formation of more toxic intermediates. publications.gc.ca A comprehensive understanding of the ecotoxicological implications requires further investigation into the specific effects of each transformation product, including the potential impact of this compound should it be formed in the environment.

Emerging Research Directions and Future Perspectives

Integration with Computational Chemistry and Machine Learning for Drug Discovery

The fields of computational chemistry and machine learning are revolutionizing drug discovery by enabling the rapid screening of vast chemical libraries and the prediction of molecular properties. For 6-Chloro-5-methoxynicotinic acid, these in silico methods offer a powerful approach to unlock its therapeutic potential. By constructing computational models, researchers can predict how the molecule might interact with biological targets.

Future research will likely involve the use of Density Functional Theory (DFT) calculations to understand the electronic structure and reactivity of this compound. nih.gov Such studies can predict the sites on the molecule most likely to engage in chemical reactions or bind to a protein. Molecular docking simulations are another promising avenue, where the compound is virtually fitted into the active sites of enzymes and receptors known to be involved in disease. This can identify potential biological targets and guide the synthesis of more potent and selective derivatives. For instance, studies on other nicotinic acid derivatives have successfully used docking to evaluate their potential as anti-inflammatory agents by predicting their interaction with cyclooxygenase (COX) enzymes. nih.gov

Machine learning algorithms can be trained on data from other substituted pyridines with known biological activities to predict the potential therapeutic applications of this compound, such as its potential as an antimicrobial or antiviral agent. nih.gov This predictive power can significantly accelerate the preclinical research phase.

Table 1: Potential Computational Approaches for this compound

| Computational Method | Predicted Application | Research Focus |

| Density Functional Theory (DFT) | Understanding Reactivity | Elucidating electronic properties and reaction mechanisms. nih.gov |

| Molecular Docking | Drug Discovery | Predicting binding affinity to biological targets like enzymes and receptors. nih.gov |

| Machine Learning | Bioactivity Prediction | Screening for potential therapeutic uses (e.g., antimicrobial, antiviral). nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Correlating structural features with biological activity to design more potent analogs. |

Development of Advanced Materials and Functional Molecules

The pyridine (B92270) ring is a fundamental component in many functional materials due to its electronic properties and ability to coordinate with metals. rsc.org this compound, with its combination of a pyridine core, a carboxylic acid group, a chloro substituent, and a methoxy (B1213986) group, is a promising building block for novel materials.

The carboxylic acid function allows for the grafting of the molecule onto surfaces or its incorporation into larger structures like polymers. nih.govmdpi.com This could be exploited to create functional materials for catalysis or for devices like dye-sensitized solar cells. nih.govmdpi.com The pyridine nitrogen can act as a ligand for metal ions, opening the door to the synthesis of metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis.

Furthermore, pyridine-containing molecules have been investigated as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). acs.org The specific electronic properties conferred by the chloro and methoxy substituents on this compound could be tuned to create efficient HTMs. Research in this area would involve synthesizing polymers or oligomers incorporating the this compound unit and characterizing their photophysical and electronic properties.

Table 2: Potential Applications in Materials Science

| Material Type | Potential Function | Key Feature of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Pyridine nitrogen for metal coordination. nih.govmdpi.com |

| Functional Polymers | Heterogeneous catalysis, photovoltaics | Carboxylic acid group for polymerization/grafting. nih.govmdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting material | Tunable electronic properties of the substituted pyridine ring. acs.org |

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focused on developing environmentally friendly synthetic methods. nih.gov Research into the synthesis of this compound is likely to prioritize green chemistry principles, such as using less hazardous solvents, reducing energy consumption, and employing reusable catalysts. researchgate.netbhu.ac.in

Future synthetic strategies could involve microwave-assisted organic synthesis, which has been shown to accelerate reaction times and improve yields for other pyridine derivatives. nih.gov The use of eco-friendly catalysts, such as activated fly ash or sulfonic acid functionalized reduced graphene oxide, is another promising direction that has been successfully applied to the synthesis of related compounds. bhu.ac.innih.gov One-pot multicomponent reactions are also an attractive option, as they can significantly reduce the number of synthetic steps and the amount of waste generated. researchgate.net

Biocatalysis, using enzymes to perform chemical transformations, represents a particularly sustainable approach. While not yet reported for this compound, the enzymatic synthesis of other nicotinic acid derivatives is an active area of research.

Interdisciplinary Research with Biology and Environmental Sciences

The structural similarity of this compound to a vast number of biologically active pyridine compounds suggests a rich field for interdisciplinary research. nih.govresearchgate.netresearchgate.net Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. nih.govnih.govmdpi.com A recent 2025 study on derivatives of a structurally similar compound, 5-chloro-6-methoxy-benzo[d]isoxazole, identified them as new α-glucosidase inhibitors, pointing to a potential application in diabetes research. nih.gov

Future biological studies on this compound would involve screening the compound against a panel of bacterial and fungal strains, various cancer cell lines, and specific enzymes to identify any therapeutic potential. nih.govresearchgate.netmdpi.com The presence of the chlorine atom could influence its biological activity and metabolic stability.

From an environmental science perspective, the development of green synthetic routes for this compound is a key research goal. nih.gov Furthermore, understanding the environmental fate and potential toxicity of this compound and its derivatives will be crucial, especially if it finds widespread use in materials or pharmaceuticals. Computational models can also play a role here, predicting properties such as biodegradability and potential for bioaccumulation.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 6-Chloro-5-methoxynicotinic acid in laboratory settings?

- Methodological Guidance : Follow standardized safety measures for chlorinated nicotinic acid derivatives. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. For spills, avoid inhalation and skin contact by working upwind and using absorbent materials (e.g., sand) for containment . In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if symptoms persist . Ensure proper ventilation to mitigate risks from potential thermal decomposition releasing toxic gases .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment of this compound?

- Methodological Guidance : Use nuclear magnetic resonance (NMR) to confirm substitution patterns (e.g., chloro and methoxy group positions). High-resolution mass spectrometry (HRMS) or elemental analysis can verify molecular composition. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection, referencing standards from authoritative databases like NIST Chemistry WebBook . For novel derivatives, include X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Guidance : Explore nucleophilic aromatic substitution or cross-coupling reactions, leveraging precedents from structurally similar compounds like 5-chloronicotinic acid . Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures) for crystallization. Document yield, purity, and scalability parameters in line with reproducibility guidelines .

Advanced Research Questions

Q. What experimental strategies can elucidate the electronic effects of methoxy and chloro substituents on the reactivity of this compound?

- Methodological Guidance : Conduct density functional theory (DFT) calculations to map electron density distribution and predict regioselectivity in further functionalization (e.g., esterification or amidation). Validate computational models with experimental data from kinetic studies under controlled pH and temperature conditions . Compare results with analogs like 6-chloro-5-fluoronicotinic acid to isolate substituent-specific effects .

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Guidance : Systematically test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under standardized conditions (25°C, 1 atm). Use dynamic light scattering (DLS) to detect aggregation phenomena that may skew measurements. Cross-reference findings with independent studies and report solvent purity grades (e.g., HPLC-grade vs. technical-grade) to identify confounding variables .

Q. What advanced analytical approaches are suitable for detecting degradation products of this compound under accelerated stability testing?

- Methodological Guidance : Employ LC-MS/MS to identify degradation intermediates, using forced degradation conditions (e.g., heat, light, oxidative stress). Quantify major degradation pathways via kinetic modeling and compare stability profiles with structurally related compounds like 4-chloronicotinic acid . Validate methods using spike-recovery experiments in relevant matrices (e.g., biological buffers) .

Q. How can computational tools aid in predicting the environmental fate of this compound?

- Methodological Guidance : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential. Parameterize models using experimental logP values and soil sorption coefficients (Koc). Validate predictions against microcosm studies assessing microbial degradation in soil/water systems .

Methodological Notes

- Safety Compliance : Always consult updated safety data sheets (SDS) for chloronicotinic acid derivatives and adhere to institutional protocols for hazardous waste disposal .

- Reproducibility : Document synthetic and analytical procedures in detail, including instrument calibration parameters and raw data archiving, as per guidelines for high-quality research reporting .

- Data Validation : Cross-check experimental results with peer-reviewed literature on analogous compounds (e.g., 6-chloro-2-methylnicotinic acid) to identify trends or anomalies .

Retrosynthesis Analysis